MyomiR-IN-1 is a compound related to the family of muscle-specific microRNAs, known as myomiRs, which play critical roles in the regulation of skeletal muscle development and function. MyomiRs are involved in various physiological processes, including muscle differentiation, hypertrophy, and atrophy. They have been identified as key regulators in the communication between muscle fibers and motor neurons, influencing muscle homeostasis and plasticity.
MyomiR-IN-1 belongs to a broader class of biomolecules known as microRNAs. MicroRNAs are small non-coding RNA molecules that regulate gene expression at the post-transcriptional level. Within the myomiR family, MyomiR-IN-1 is classified based on its specific sequence and function in muscle tissue.
The synthesis of MyomiR-IN-1 typically involves the following methods:
The synthesis process may involve the use of modified nucleotides to enhance stability and efficacy. For example, incorporating locked nucleic acids (LNAs) can improve binding affinity to target mRNAs.
The molecular structure of MyomiR-IN-1 consists of a short nucleotide sequence typically ranging from 20 to 24 nucleotides in length. The specific sequence can vary depending on the targeted gene regulation.
The structural data for MyomiR-IN-1 would include:
MyomiR-IN-1 participates in several chemical reactions primarily associated with gene regulation:
The efficiency of these reactions can be influenced by factors such as the presence of competing endogenous RNAs and cellular conditions affecting microRNA stability.
The mechanism of action for MyomiR-IN-1 involves:
Research indicates that myomiRs like MyomiR-IN-1 can regulate key genes involved in muscle differentiation and hypertrophy, such as serum response factor and connexin 43.
MyomiR-IN-1 is typically characterized by:
Key chemical properties include:
MyomiR-IN-1 has several potential applications in scientific research and medicine:
MyomiRs are a subclass of tissue-enriched or tissue-specific microRNAs that govern transcriptional and post-transcriptional processes in striated muscle. The core myomiR family comprises eight members: miR-1, miR-133a, miR-133b, miR-206, miR-208a, miR-208b, miR-486, and miR-499 [2] [5]. These miRNAs exhibit distinct expression patterns:
Genomic organization dictates their expression. For example:
Table 1: Classification and Genomic Context of Canonical myomiRs
MyomiR | Genomic Context | Tissue Specificity | Validated Targets |
---|---|---|---|
miR-1 | Intronic (MIB1) | Cardiac/Skeletal | HDAC4, IGF-1, FZD7 |
miR-133a | Intronic (MIB1) | Cardiac/Skeletal | SRF, IGF-1R, Cdc42 |
miR-206 | Intergenic (chr6p12.2) | Skeletal Muscle | Connexin 43, Pax7 |
miR-208b | Intronic (MYH7) | Cardiac/Skeletal | Sox6, THRAP1 |
miR-499 | Intergenic/Intronic (MYH7B) | Cardiac/Skeletal | Sox6, Fnip1 |
miR-486 | Intronic (ANK1) | Cardiac/Skeletal (enriched) | PTEN, FoxO1 |
MyomiR genes exhibit deep evolutionary conservation across vertebrates but display lineage-specific genomic rearrangements:
Host gene relationships further underscore functional integration:
Table 2: Evolutionary Genomic Events Impacting myomiRs in Vertebrates
Species | Genomic Event | Affected myomiRs | Functional Consequence |
---|---|---|---|
Zebrafish (Danio rerio) | Duplication of MYH7B locus | miR-499 paralogs | Enhanced slow-twitch regulation |
Pufferfish (Tetraodon spp.) | Deletion of intergenic cluster | miR-1-1/miR-133a-2 | Loss of one regulatory unit |
Mammals | Conservation of MYH-intronic sites | miR-208a/b, miR-499 | Coupling to cardiac myosins |
MyomiRs orchestrate muscle adaptation by modulating key pathways:
Skeletal Muscle Hypertrophy/Atrophy
Cardiac Remodeling
Regulatory Networks
Table 3: Key Functional Roles of myomiRs in Muscle Plasticity
Functional Context | myomiR Activity | Key Targets | Downstream Effect |
---|---|---|---|
Myoblast differentiation | miR-1 ↑, miR-206 ↑ | HDAC4, Pax7 | Myocyte fusion, MRF activation |
Load-induced hypertrophy | miR-1 ↓, miR-133a ↓ | IGF-1, Cdc42 | Protein synthesis, cytoskeletal remodeling |
Slow-twitch specification | miR-499 ↑, miR-208b ↑ | Sox6, Purβ | β-MHC expression, oxidative metabolism |
Denervation atrophy | miR-206 ↑ | Connexin 43, follistatin | NMJ reinnervation |
Synthesis and Implications for myomiR-IN-1
MyomiR networks represent master regulators of muscle plasticity, with evolutionary conservation underscoring their non-redundant roles. myomiR-IN-1 emerges as a strategic modulator of these networks, leveraging insights into:
Future research on myomiR-IN-1 should prioritize mapping its effects onto this established framework, particularly its impact on conserved feedback loops and cross-species regulatory hubs.
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